molecular formula C17H19NO6 B5708957 ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B5708957
M. Wt: 333.3 g/mol
InChI Key: CRDGJRIPIASRRY-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with an ethyl ester group and an amino-oxoethoxy side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the ethyl ester group and the amino-oxoethoxy side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects and mechanisms of action may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects fully.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate include other chromen-2-one derivatives with varying substituents. Examples include:

  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
  • Ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino-oxoethoxy side chain and the ethyl ester group differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions and activities.

Biological Activity

Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a coumarin backbone with an ethyl propanoate moiety and an amino-oxoethoxy side chain. Its molecular formula is C20H23N1O6C_{20}H_{23}N_{1}O_{6} with a molar mass of approximately 375.41 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the Chromen-2-one Core : The initial step involves the formation of the chromen-2-one structure.
  • Introduction of Functional Groups : Subsequent steps introduce the ethyl ester and amino-oxoethoxy groups.
  • Purification : Techniques such as crystallization and chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
  • Modulation of Cellular Pathways : It influences various cellular processes, including inflammation and microbial resistance pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects through:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation in various models .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • In Vitro Studies : These studies have indicated that the compound can induce apoptosis in cancer cell lines, although further research is required to elucidate its mechanisms fully .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaBiological Activity
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethylcoumarin}propanoateC25H26O7C_{25}H_{26}O_{7}Antimicrobial
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methylcoumarin}propanoateC25H26O7C_{25}H_{26}O_{7}Antimicrobial
Ethyl ((4-methylcoumarin)oxy)acetateC20H22O6C_{20}H_{22}O_{6}Antimicrobial
(Z)-N-(5-nitroindolin) acetohydrazideC18H16N4O5C_{18}H_{16}N_{4}O_{5}Anti-inflammatory

This table illustrates that while many coumarin derivatives exhibit antimicrobial properties, this compound may have unique interactions due to its specific substitutions, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antibacterial Activity Study : A study conducted on various derivatives showed that modifications at specific positions significantly impacted antibacterial efficacy, suggesting that structure-function relationships are crucial for optimizing bioactivity .
  • Anti-inflammatory Mechanism Exploration : Research focusing on cytokine profiles revealed that this compound could downregulate TNF-alpha and IL-6 production in vitro, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .

Properties

IUPAC Name

ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-22-16(20)7-6-13-10(2)12-5-4-11(23-9-15(18)19)8-14(12)24-17(13)21/h4-5,8H,3,6-7,9H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDGJRIPIASRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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